3-Bromofuran-2-ol
Description
Properties
Molecular Formula |
C4H3BrO2 |
|---|---|
Molecular Weight |
162.97 g/mol |
IUPAC Name |
3-bromofuran-2-ol |
InChI |
InChI=1S/C4H3BrO2/c5-3-1-2-7-4(3)6/h1-2,6H |
InChI Key |
SOQZEGNHPFJBLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1Br)O |
Origin of Product |
United States |
Preparation Methods
Starting from 3-Bromofuran
3-Bromofuran is a common precursor, synthesized via bromination of furan derivatives or by selective dehalogenation of polybrominated furans. It is a colorless liquid with a boiling point near 102.5 °C and is typically stabilized with calcium carbonate.
From 3-bromofuran, selective functionalization at the 2-position can be achieved to introduce hydroxyl or formyl groups, which are precursors to this compound.
Formylation at the 2-Position Followed by Reduction
A well-documented approach involves the formylation of 3-bromofuran at the 2-position to yield 3-bromo-2-formylfuran. This is typically done using lithium diisopropylamide (LDA) as a strong base in tetrahydrofuran (THF) at low temperature (-78 °C), followed by reaction with N,N-dimethylformamide (DMF) as the formyl source.
The reaction conditions for this step are:
Step Reagents/Conditions Temperature Time Yield (%) 1 3-Bromofuran + LDA in THF -78 °C 15 min - 2 Addition of DMF in THF -78 °C 1 hour 41 The product, 3-bromo-2-formylfuran, can be isolated by extraction and column chromatography.
Reduction of the formyl group to the hydroxyl group (to form this compound) can be achieved using sodium borohydride (NaBH4) in polar solvents such as ethanol or tetrahydrofuran. Quenching with ammonium chloride or diethanolamine hydrochloride improves purity by complexing residual boron compounds.
Direct Hydroxylation via Brominated Intermediates
Alternative methods involve bromination of furoic acid esters followed by decarboxylation and reduction steps to yield brominated furans with hydroxyl functionalities.
For example, bromination of methyl or ethyl furoate in chlorinated solvents (chloroform, carbon tetrachloride) with excess bromine produces brominated esters, which upon saponification and decarboxylation yield dibromofurans. Subsequent selective reduction can afford hydroxylated bromofurans.
Detailed Preparation Method for this compound
Stepwise Synthesis Summary
| Step | Reaction Type | Reagents/Conditions | Notes/Outcome |
|---|---|---|---|
| 1 | Lithiation & Formylation | 3-Bromofuran + LDA in THF, then DMF at -78 °C | Forms 3-bromo-2-formylfuran (41% yield) |
| 2 | Reduction | Sodium borohydride in ethanol or THF | Reduces aldehyde to this compound |
| 3 | Quenching | Ammonium chloride or diethanolamine hydrochloride | Removes residual boron, improves purity |
| 4 | Purification | Extraction, drying, and chromatography | Isolates pure this compound |
Notes on Reaction Conditions
The lithiation step requires strict low temperature (-78 °C) to avoid side reactions.
Sodium borohydride is preferred for selective reduction of aldehydes to alcohols without affecting the bromine substituent.
Quenching with diethanolamine hydrochloride is especially effective in complexing boron residues, preventing side reactions and improving product purity.
Research Findings and Yield Data
The overall yield for the two-step process (formylation + reduction) is moderate, with the formylation step being the limiting factor.
Purity and stereochemistry are critical; the product is typically obtained as a mixture of stereoisomers if chiral centers are involved, but this compound itself is achiral.
Alternative and Related Synthetic Approaches
Bromination of furoic acid esters followed by decarboxylation and reduction can yield brominated furans with hydroxyl groups, but these methods are more complex and less direct for this compound specifically.
Industrial methods for related bromofuran derivatives often use continuous flow reactors and optimized conditions for scalability and purity.
Advanced synthetic sequences involving Diels-Alder reactions and metalation have been reported for 3-bromofuran derivatives but are less common for direct this compound preparation.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Lithiation + Formylation + Reduction | 3-Bromofuran | LDA/THF, DMF (-78 °C), NaBH4 (ethanol/THF) | 41 (formylation) + reduction step | Most direct and selective method |
| Bromination of Furoic Acid Esters + Decarboxylation + Reduction | Methyl/Ethyl furoate esters | Bromine in chlorinated solvent, saponification, decarboxylation | Variable, complex | More steps, less direct for this compound |
| Diels-Alder + Bromination + Metalation | Furan derivatives | Multi-step, specialized conditions | Not specified | Used for complex bromofuran derivatives |
Chemical Reactions Analysis
3-Bromofuran-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 3-bromofuran-2-one using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: The bromine atom can be reduced to form furan-2-ol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide can yield 3-methoxyfuran-2-ol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Bromofuran-2-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving furan derivatives. It may also serve as a probe for investigating biological pathways that involve brominated compounds.
Medicine: this compound is of interest in medicinal chemistry for the development of new pharmaceuticals. Its structural features make it a potential candidate for drug design and discovery.
Industry: The compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 3-Bromofuran-2-ol exerts its effects depends on the specific reactions it undergoes. In general, the bromine and hydroxyl groups play key roles in its reactivity. The bromine atom can participate in electrophilic aromatic substitution reactions, while the hydroxyl group can undergo nucleophilic attacks. These interactions with other molecules and functional groups enable this compound to act as a versatile intermediate in various chemical processes.
Comparison with Similar Compounds
Data Tables
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Bromofuran-2-ol?
- Methodological Answer :
- Direct Bromination : Bromination of furan derivatives using Br₂ in a solvent like CCl₄ under controlled temperature (45–50°C for 24 hours) is a common approach. Adjusting the position of bromination requires precise stoichiometric control and monitoring via TLC or GC-MS to avoid over-bromination (as demonstrated in the synthesis of 5-bromofuran-2-carboxylic acid) .
- Pd-Catalyzed Functionalization : Palladium-catalyzed C–H bond arylation of 3-bromofuran can yield complex aryl derivatives. Optimize reaction conditions (e.g., ligand choice, solvent, temperature) to enhance regioselectivity and yield .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use and NMR to confirm the structure and bromine position. Cross-reference with published spectra (e.g., 3-bromofuran derivatives in Pd-catalyzed studies) .
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction is ideal (as applied to related brominated benzofurans) .
- HPLC : High-performance liquid chromatography with UV detection ensures purity (>97%).
Q. How can researchers optimize the purification of this compound?
- Methodological Answer :
- Recrystallization : Use solvents like boiling water or ethanol-water mixtures for high-purity crystals (as shown in the purification of brominated furan carboxylic acids) .
- Column Chromatography : Employ silica gel with hexane/ethyl acetate gradients to separate byproducts. Monitor fractions via TLC .
Advanced Research Questions
Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- The bromine atom acts as a directing group in Pd-catalyzed C–H activation, facilitating regioselective arylation. Electronic effects (e.g., σ-donation) enhance electrophilic aromatic substitution. Compare reactivity with non-brominated analogs to isolate bromine’s role .
- Data Table :
| Reaction Condition | Yield (%) | Regioselectivity |
|---|---|---|
| Pd(OAc)₂, Ligand X | 78 | >95% para |
| Pd(OAc)₂, Ligand Y | 65 | 80% ortho |
Q. What strategies address contradictory spectroscopic data in this compound derivatives?
- Methodological Answer :
- Iterative Analysis : Re-examine sample purity, solvent effects, and instrument calibration. For example, conflicting NMR peaks may arise from residual solvents; use D₂O exchange or high-field instruments .
- Contradiction Tracking : Maintain a log of anomalies and correlate with synthetic variables (e.g., reaction time, temperature). Apply triangulation using multiple techniques (NMR, X-ray, IR) .
Q. What are effective methods for introducing additional functional groups to this compound?
- Methodological Answer :
- Nucleophilic Substitution : Replace bromine with amines or thiols using K₂CO₃ as a base in polar aprotic solvents (e.g., DMF) .
- Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃ in dioxane) .
Q. How to assess the stability of this compound under varying experimental conditions?
- Methodological Answer :
- Accelerated Degradation Studies : Expose the compound to heat (40–60°C), light, and humidity. Monitor decomposition via HPLC and GC-MS.
- Safety Precautions : Store in amber vials under inert atmosphere (N₂/Ar) at –20°C, similar to protocols for 3-bromophenol.
Q. What computational approaches model the electronic effects of bromine in this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to analyze frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Compare with experimental reactivity data (e.g., Pd-catalyzed pathways) .
- Molecular Dynamics : Simulate solvation effects and transition states to predict regioselectivity in substitution reactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
